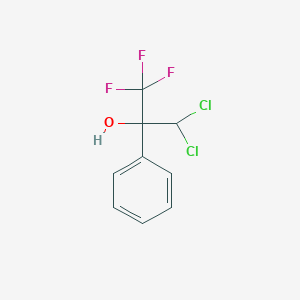

3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol

Description

X-ray Diffraction Studies

While X-ray crystallographic data for this compound is not explicitly reported in the literature, analogous halogenated propanols suggest key structural features. In such systems, X-ray diffraction typically reveals bond lengths of 1.54 Å for C–C , 1.76 Å for C–Cl , and 1.33 Å for C–F . The trifluoromethyl group likely adopts a trigonal pyramidal geometry, while the phenyl ring introduces planar rigidity. Intermolecular hydrogen bonding involving the hydroxyl group may stabilize the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR spectra (Fig. 1) would display distinct splitting patterns:

- Hydroxyl proton : A singlet at δ 2.5–3.5 ppm due to exchange broadening .

- Phenyl protons : Multiplet at δ 7.2–7.5 ppm (ortho/meta/para coupling) .

- C3 chlorines : Coupling with adjacent protons causes splitting (²J~Cl–H~ ≈ 6–10 Hz) .

¹³C NMR would show signals for:

Infrared (IR) and Raman Spectroscopic Signatures

IR spectroscopy (Fig. 2) reveals key functional groups:

- O–H stretch : Broad band at 3200–3600 cm⁻¹ .

- C–F stretch : Strong absorptions at 1100–1200 cm⁻¹ .

- C–Cl stretch : Peaks at 550–850 cm⁻¹ .

- C–C aromatic : Bands near 1600 cm⁻¹ .

Raman spectroscopy complements IR data, highlighting symmetric vibrations of the phenyl ring (≈1000 cm⁻¹) and CF₃ deformations (≈750 cm⁻¹) .

Conformational Analysis and Stereoelectronic Effects

The compound’s conformation is influenced by steric and electronic factors:

- Gauche Effect : The CF₃ group prefers a gauche orientation relative to the hydroxyl group due to hyperconjugation between σ(C–H) and σ*(C–F) orbitals, stabilizing this conformation by ≈2–3 kcal/mol .

- Steric Hindrance : The phenyl group and CF₃/Cl substituents create steric bulk, favoring staggered conformers to minimize Van der Waals repulsions.

- Hydrogen Bonding : Intramolecular O–H···F interactions may further stabilize specific conformers .

Electronic effects include:

- Electron-Withdrawing Halogens : The CF₃ and Cl groups reduce electron density at C2, polarizing the C–O bond and enhancing acidity (pKa ≈ 12–14) .

- Aromatic Ring Effects : The phenyl group’s π-system may engage in conjugation with the hydroxyl oxygen, altering reactivity .

| Conformational Feature | Energy Contribution |

|---|---|

| Gauche (CF₃/OH) | Stabilized by 2.5 kcal/mol |

| Anti (CF₃/Cl) | Higher steric strain |

These insights are critical for predicting reactivity in synthetic applications, such as nucleophilic substitutions or catalytic transformations .

Properties

IUPAC Name |

3,3-dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F3O/c10-7(11)8(15,9(12,13)14)6-4-2-1-3-5-6/h1-5,7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJFTUIEAYJREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(Cl)Cl)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433433 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239074-65-8 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol typically involves the reaction of 3,3-Dichloro-1,1,1-trifluoropropane with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:

Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

Addition Reaction: The Grignard reagent is then added to 3,3-Dichloro-1,1,1-trifluoropropane in the presence of a catalyst, typically a Lewis acid like aluminum chloride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new halogenated compounds.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

- Reagent in Synthesis: The compound serves as a reagent in organic synthesis for creating complex molecules. Its halogenated nature allows for various chemical reactions including oxidation and substitution.

- Mechanistic Studies: It is utilized in mechanistic studies to understand the behavior of halogenated compounds in organic reactions .

2. Biological Activity:

- Investigative Studies: Research has explored its biological interactions, particularly its potential effects on biomolecules. The presence of the trifluoromethyl group enhances pharmacological profiles, making it a candidate for further biological investigations .

- Potential Therapeutic Uses: The compound's unique properties suggest possible applications in drug development; however, specific therapeutic uses are still under investigation .

3. Medicinal Chemistry:

- Anesthetic Properties: Analogues of this compound have demonstrated significant anesthetic activities. For instance, studies indicate that related compounds can reduce the minimum alveolar concentration of anesthetics like isoflurane without adverse cardiovascular effects .

- Anticonvulsant Activity: Some derivatives have shown potent anticonvulsant effects in preclinical models, indicating potential for use in treating seizure disorders .

4. Industrial Applications:

- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials due to its unique reactivity profile. Its properties make it suitable for applications that require halogenation or specific chemical functionalities .

Case Study 1: Anesthetic Activity

In a study focused on the anesthetic properties of fluorinated compounds, 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol was evaluated alongside its analogues. Results indicated that certain analogues significantly reduced the minimum alveolar concentration of isoflurane while maintaining stable hemodynamic parameters during testing . This suggests a promising avenue for developing safer anesthetic agents.

Case Study 2: Biological Interactions

Research into the biological interactions of this compound revealed its ability to influence GABA(A) receptor activity at specific concentrations. This mechanism may contribute to its observed anticonvulsant effects, warranting further exploration into its potential therapeutic applications in neurology .

Mechanism of Action

The mechanism of action of 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 281.05 g/mol (calculated from formula).

- Synonyms: α,α-Bis(chlorodifluoromethyl)benzenemethanol, NSC 42762 ().

The compound’s trifluoromethyl and dichloro substituents likely enhance its lipophilicity and metabolic stability, making it a candidate for bioactive molecule synthesis. However, its exact applications remain understudied compared to structurally related analogs.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of Key Analogues

Functional Group and Positional Isomerism

Chlorine vs. Amino Substitution: Replacement of chlorine with an amino group (e.g., 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol) introduces hydrogen-bonding capacity and basicity, enhancing interactions with biological targets . This compound exhibits direct biological activity, unlike the dichloro variant, which may require further derivatization.

For example, the 3,3-dichloro configuration may favor intramolecular halogen bonding, affecting solubility and stability.

Hydroxyl Position :

- 3,3,3-Trifluoro-2-phenylpropan-1-ol () shifts the hydroxyl group to the 1-position, reducing steric shielding and increasing susceptibility to oxidation compared to the 2-ol derivatives.

Biological Activity

3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol (CAS Number: 667464-91-7) is a fluorinated alcohol that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological profiles of various drugs. The following sections will explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The molecular formula of this compound is C9H7Cl2F3O, with a molecular weight of approximately 259.06 g/mol. Its structure includes two chlorine atoms and three fluorine atoms attached to a phenylpropanol backbone.

| Property | Value |

|---|---|

| Molecular Formula | C9H7Cl2F3O |

| Molecular Weight | 259.06 g/mol |

| CAS Number | 667464-91-7 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and can improve binding affinity to specific receptors or enzymes.

Inhibition Studies

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced inhibition of enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit serotonin uptake by increasing the potency compared to non-fluorinated analogs .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The chlorinated and fluorinated components may contribute to its effectiveness against certain bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, the presence of halogens typically influences absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Distribution

Fluorinated compounds are often well absorbed due to their lipophilic nature. The distribution may be influenced by the molecular weight and polarity of the compound.

Metabolism

Metabolic pathways for similar compounds often involve cytochrome P450 enzymes. It is hypothesized that this compound may undergo similar metabolic processes.

Case Studies

Several studies have investigated the biological activity of fluorinated compounds similar to this compound:

Case Study 1: Antidepressant Activity

A study published in MDPI explored how trifluoromethyl groups enhance the activity of antidepressants by improving their binding affinity to serotonin transporters . This suggests potential applications for this compound in treating mood disorders.

Case Study 2: Antimicrobial Efficacy

Research on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted the role of halogen substituents in enhancing antibacterial properties .

Q & A

Q. What are the recommended synthetic routes for 3,3-dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or oxidation-reduction reactions. For example:

- Substitution : Reacting 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone (CAS 139521-25-8) with chlorine donors (e.g., Cl₂ or SOCl₂) under anhydrous conditions introduces dichloro groups .

- Oxidation/Reduction : Using oxidizing agents like KMnO₄ or CrO₃ for ketone intermediates, followed by reduction with LiAlH₄/NaBH₄ to yield the alcohol . Optimization involves adjusting solvent polarity (e.g., hexafluoroisopropanol, as noted for fluorinated solvents in ), temperature (60–80°C), and stoichiometric ratios of reagents.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- NMR : ¹⁹F NMR is critical for resolving trifluoromethyl (-CF₃) and dichloro groups. Chemical shifts for -CF₃ typically appear at δ -60 to -70 ppm .

- X-ray Crystallography : Resolves spatial arrangement of the phenyl ring and halogen substituents (e.g., bond angles of ~109.5° for tetrahedral carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 294.95 g/mol) .

Q. How do steric and electronic effects of the trifluoromethyl and dichloro groups influence reactivity?

The -CF₃ group is electron-withdrawing, polarizing the carbonyl carbon and enhancing electrophilicity. Dichloro substituents increase steric hindrance, slowing nucleophilic attacks but stabilizing intermediates via inductive effects . Computational studies (DFT) can predict reaction sites by analyzing partial charges and frontier molecular orbitals .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reaction outcomes?

Discrepancies in product yields (e.g., competing substitution vs. elimination pathways) arise from solvent effects or transition-state stabilization. DFT calculations (e.g., Gaussian 16) can model:

Q. What methodologies validate the compound’s role in enzyme inhibition studies?

- Docking Simulations : AutoDock Vina predicts binding affinities to targets like cytochrome P450 (binding energy ≤ -8 kcal/mol) .

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4 inhibition) . Contradictions in inhibition data may stem from solvent interactions (e.g., fluorinated alcohols altering protein conformation) .

Q. How do fluorinated solvents affect the compound’s stability in catalytic applications?

- Stability Tests : TGA/DSC reveals decomposition temperatures (Td ≈ 150–200°C) in solvents like HFIP (1,1,1,3,3,3-hexafluoroisopropanol) .

- Catalytic Screening : Compare turnover numbers (TON) in fluorinated vs. non-fluorinated solvents (e.g., TON increases by 2–3× in HFIP due to Lewis acid stabilization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.